molecular formula C20H36N4O3S B5024143 4-({1-butyl-2-[(4-methylpentyl)sulfonyl]-1H-imidazol-5-yl}methyl)-1,4-diazepane-1-carbaldehyde

4-({1-butyl-2-[(4-methylpentyl)sulfonyl]-1H-imidazol-5-yl}methyl)-1,4-diazepane-1-carbaldehyde

Cat. No. B5024143
M. Wt: 412.6 g/mol
InChI Key: YIYLNUSWNWCDLY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Molecular Structure Analysis

The molecular structure of this compound would be quite complex due to the presence of several functional groups and a cyclic structure. The imidazole ring and the diazepane ring would contribute to the rigidity of the molecule, while the sulfonyl and aldehyde groups could potentially participate in hydrogen bonding and other intermolecular interactions.


Chemical Reactions Analysis

The reactivity of this compound would be influenced by the functional groups present. The imidazole ring is aromatic and relatively stable, but can participate in electrophilic substitution reactions . The sulfonyl group could potentially be reduced or participate in substitution reactions. The aldehyde group is quite reactive and could undergo a variety of reactions, including nucleophilic addition and oxidation .

properties

IUPAC Name

4-[[3-butyl-2-(4-methylpentylsulfonyl)imidazol-4-yl]methyl]-1,4-diazepane-1-carbaldehyde
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H36N4O3S/c1-4-5-11-24-19(16-22-9-7-10-23(17-25)13-12-22)15-21-20(24)28(26,27)14-6-8-18(2)3/h15,17-18H,4-14,16H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YIYLNUSWNWCDLY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCN1C(=CN=C1S(=O)(=O)CCCC(C)C)CN2CCCN(CC2)C=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H36N4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

412.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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